molecular formula C18H23NO4 B13370578 N-[2-(2-hydroxyethoxy)ethyl]-2-(6-methoxy-2-naphthyl)propanamide

N-[2-(2-hydroxyethoxy)ethyl]-2-(6-methoxy-2-naphthyl)propanamide

Cat. No.: B13370578
M. Wt: 317.4 g/mol
InChI Key: XDYAXSYDZUYJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-hydroxyethoxy)ethyl]-2-(6-methoxy-2-naphthyl)propanamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a naphthyl group, which is known for its aromatic properties, and a hydroxyethoxyethyl group, which imparts hydrophilic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-hydroxyethoxy)ethyl]-2-(6-methoxy-2-naphthyl)propanamide typically involves the reaction of 6-methoxy-2-naphthaldehyde with an appropriate amine, followed by further functionalization to introduce the hydroxyethoxyethyl group. One common method involves the use of naproxenoyl chloride, which reacts with different amino compounds to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-hydroxyethoxy)ethyl]-2-(6-methoxy-2-naphthyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The naphthyl group can be reduced under specific conditions to form dihydronaphthyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyethoxy)ethyl]-2-(6-methoxy-2-naphthyl)propanamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit the enzyme enoyl-acyl carrier protein reductase, which is essential for bacterial fatty acid biosynthesis . This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbonyl)phenyl]-2-(6-methoxynaphthalen-2-yl)propanamide
  • N-[4-(2-(2,4-dichlorobenzylidene)hydrazinecarbonyl)phenyl]-2-(6-methoxynaphthalen-2-yl)propanamide

Uniqueness

N-[2-(2-hydroxyethoxy)ethyl]-2-(6-methoxy-2-naphthyl)propanamide is unique due to its specific combination of hydrophilic and aromatic properties, which can be tailored for various applications. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound for synthetic chemistry.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide

InChI

InChI=1S/C18H23NO4/c1-13(18(21)19-7-9-23-10-8-20)14-3-4-16-12-17(22-2)6-5-15(16)11-14/h3-6,11-13,20H,7-10H2,1-2H3,(H,19,21)

InChI Key

XDYAXSYDZUYJIS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.